molecular formula C14H25O4- B8329498 Tridecanedioic acid, monomethyl ester CAS No. 3927-59-1

Tridecanedioic acid, monomethyl ester

Cat. No.: B8329498
CAS No.: 3927-59-1
M. Wt: 257.35 g/mol
InChI Key: GPYDWIIQNNHYJO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Tridecanedioic acid, monomethyl ester is a chemical compound with the molecular formula C14H26O4. It is an ester derivative of tridecanedioic acid, characterized by the presence of a methyl group attached to one of the carboxyl groups. This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tridecanedioic acid, monomethyl ester can be synthesized through the esterification of tridecanedioic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.

Industrial Production Methods

Industrial production of this compound often involves the use of biotechnological methods. For example, the biotransformation of plant-oil derivatives using microorganisms like Candida tropicalis can be employed to produce dicarboxylic acids, which can then be esterified to form the desired ester .

Chemical Reactions Analysis

Types of Reactions

Tridecanedioic acid, monomethyl ester undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the ester can yield alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products Formed

    Oxidation: Tridecanedioic acid.

    Reduction: Tridecanediol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Tridecanedioic acid, monomethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism by which tridecanedioic acid, monomethyl ester exerts its effects involves its interaction with cellular components. For instance, it has been shown to disrupt bacterial cell membranes, leading to cell lysis. The compound also inhibits bacterial DNA gyrase, an enzyme crucial for DNA replication .

Comparison with Similar Compounds

Similar Compounds

  • Dodecanedioic acid, monomethyl ester
  • Hexadecanedioic acid, monomethyl ester
  • Octadecanedioic acid, monomethyl ester

Uniqueness

Tridecanedioic acid, monomethyl ester is unique due to its specific chain length, which imparts distinct physical and chemical properties. Compared to shorter or longer chain esters, it offers a balance of hydrophobicity and reactivity, making it suitable for a wide range of applications.

Properties

CAS No.

3927-59-1

Molecular Formula

C14H25O4-

Molecular Weight

257.35 g/mol

IUPAC Name

13-methoxy-13-oxotridecanoate

InChI

InChI=1S/C14H26O4/c1-18-14(17)12-10-8-6-4-2-3-5-7-9-11-13(15)16/h2-12H2,1H3,(H,15,16)/p-1

InChI Key

GPYDWIIQNNHYJO-UHFFFAOYSA-M

Canonical SMILES

COC(=O)CCCCCCCCCCCC(=O)[O-]

Origin of Product

United States

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